PRMT1-IN-1
Description
Biological Significance of Protein Arginine Methylation in Cellular Processes
Protein arginine methylation is a widespread post-translational modification in eukaryotic cells, where a methyl group is transferred to the guanidino nitrogen atoms of arginine residues within proteins. nih.gov This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). nih.gov The addition of a methyl group can alter the charge and hydrogen-bonding capacity of the arginine residue, thereby influencing protein-protein interactions, protein-nucleic acid interactions, and the subcellular localization and stability of the target protein. nih.gov Consequently, arginine methylation plays a crucial role in a multitude of fundamental cellular processes. These include, but are not limited to, transcriptional regulation, RNA metabolism (such as splicing and transport), DNA damage repair, and signal transduction. nih.govresearchgate.net The dynamic and critical nature of this modification underscores its importance in maintaining cellular homeostasis. researchgate.net
Overview of the PRMT Family and the Specific Role of PRMT1
The PRMT family in mammals consists of nine members (PRMT1-9), which are classified into three main types based on the methylation patterns they produce. researchgate.net
Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of ω-NG-monomethylarginine (MMA) and subsequently ω-NG, NG-asymmetric dimethylarginine (ADMA). researchgate.net
Type II PRMTs (PRMT5 and PRMT9) also generate MMA but then produce ω-NG, N'G-symmetric dimethylarginine (SDMA). researchgate.net
Type III PRMTs (PRMT7) are unique in that they only catalyze the formation of MMA. researchgate.net
PRMT1 stands out as the predominant Type I enzyme, responsible for approximately 85% of all ADMA formation in mammalian cells. researchgate.net It is a ubiquitously expressed enzyme that methylates a wide array of substrates, including both histone and non-histone proteins. nih.gov One of its most well-characterized histone targets is histone H4 at arginine 3 (H4R3), a modification associated with transcriptional activation. researchgate.netacs.org Non-histone substrates of PRMT1 are numerous and are involved in diverse pathways, such as RNA processing (e.g., hnRNPs), DNA repair (e.g., MRE11), and signal transduction. researchgate.net
Rationale for PRMT1 as a Therapeutic Target in Disease Pathogenesis
Given its central role in regulating key cellular functions, it is not surprising that the dysregulation of PRMT1 activity is implicated in the pathogenesis of numerous human diseases. researchgate.net Elevated expression or activity of PRMT1 has been documented in a variety of cancers, including lung cancer, clear cell renal cell carcinoma, and hematological malignancies. nih.govontosight.ai In these contexts, PRMT1 can promote cancer cell growth, proliferation, invasion, and resistance to therapy by methylating proteins involved in cell cycle progression and oncogenic signaling pathways. nih.gov Beyond cancer, aberrant PRMT1 function has been linked to cardiovascular diseases, diabetes, and other conditions, making it an attractive therapeutic target for a range of pathologies. nih.gov The development of specific inhibitors is therefore a critical area of research, aiming to provide tools to study PRMT1 function and to serve as potential leads for new medicines.
Introduction to Inhibitor 6e as a Chemical Probe for PRMT1 Activity
Inhibitor 6e emerged from a study focused on designing and synthesizing a series of bisubstrate inhibitors for the PRMT family. nih.gov These inhibitors were designed to mimic the transition state of the methyl transfer reaction by tethering a thioadenosine moiety (mimicking the cofactor S-adenosyl-L-methionine, SAM) to a guanidinium (B1211019) group (mimicking the substrate arginine). nih.gov
In a 2021 study by Iyamu et al., a series of compounds (designated 6a-6n) were synthesized and evaluated for their inhibitory activity against PRMT1. nih.gov Compound 6e, which features an aliphatic cyclohexane (B81311) ring in its substrate-mimicking portion, demonstrated notable inhibitory activity. nih.gov Subsequent comparative studies have characterized its potency against several methyltransferases. While it is often described as a pan-PRMT inhibitor, it shows a degree of selectivity. For instance, one study reported an IC₅₀ value of 0.12 µM for PRMT1, making it a potent inhibitor of this enzyme. nih.gov Its inhibitory concentration was found to be weaker for other methyltransferases like PRMT3 (IC₅₀ = 6.5 µM) and the DNA adenine (B156593) methyltransferase CamA (IC₅₀ = 1.5 µM). nih.gov
Table 1: Inhibitory Activity of Compound 6e Against Various Methyltransferases
| Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|
| PRMT1 | 0.12 | nih.gov |
| PRMT3 | 6.5 | nih.gov |
| CamA | 1.5 | nih.gov |
| MettL3–MettL14 | > 10 | nih.gov |
This profile makes Inhibitor 6e a valuable chemical probe for studying the biological consequences of PRMT1 inhibition in vitro and in cellular models.
The designation "6e" is a common convention in medicinal chemistry to label a specific compound within a synthesized series (e.g., 6a, 6b, 6c, 6d, 6e ). This can lead to ambiguity, as numerous, chemically distinct molecules may be referred to as "compound 6e" in different scientific publications. It is therefore crucial to use a more specific nomenclature when referring to this particular molecule.
For example, other research has described entirely different molecules also labeled "6e":
A diruthenium(IV,IV) complex with a {Ru₂(μ-O)₂} diamond core, investigated for its properties in molecular conversion reactions.
A novel hybrid of umbelliferone (B1683723) and benzylamine (B48309) scaffolds evaluated as a cholinesterase inhibitor for potential use in Alzheimer's disease treatment.
A hexasubstituted cyclotriphosphazene (B1200923) derivative studied for its liquid crystalline properties.
To avoid confusion, "Inhibitor 6e" should be referred to with its specific context, such as "PRMT1 inhibitor 6e" or by its other chemical identifiers like CHEMBL220275 . This practice ensures clarity and precision in scientific communication, distinguishing it from the myriad of other "compound 6e" molecules in the chemical literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H7Br6NO5/c21-7-3-6(20(30)31)11(12(24)15(7)27)10-4-1-8(22)16(28)13(25)18(4)32-19-5(10)2-9(23)17(29)14(19)26/h1-3,28H,27H2,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSILLVDSFALROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C=C4C(=O)O)Br)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H7Br6NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Enzymatic Characterization of Prmt1 Inhibitor 6e
Inhibition Profile Against PRMT1
The inhibitory activity of Inhibitor 6e has been quantified to understand its potency and mechanism of action against PRMT1.
Inhibitor 6e demonstrates micromolar potency against human PRMT1 (hPRMT1). The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's effectiveness, has been determined to be 4.8 μM for hPRMT1. abcam.co.jp
Table 1: Enzymatic Potency of Inhibitor 6e
| Target Enzyme | IC50 Value (μM) |
|---|
The selectivity of an inhibitor against different enzyme isoforms is a critical aspect of its profile. Research has documented the inhibitory effect of Inhibitor 6e on RmtA, a protein arginine methyltransferase found in Aspergillus nidulans, with an IC50 value of 22 μM. abcam.co.jp Currently, detailed comparative inhibition data for Inhibitor 6e against other human PRMT isoforms, such as PRMT3, is not extensively available in the provided search results.
Table 2: Comparative Inhibition by Inhibitor 6e
| Target Enzyme | IC50 Value (μM) |
|---|---|
| Human PRMT1 (hPRMT1) | 4.8 abcam.co.jp |
The kinetic mechanism of the target enzyme, PRMT1, has been well-characterized. Studies show that PRMT1 utilizes a rapid equilibrium random Bi-Bi mechanism. nih.gov In this model, the two substrates, S-adenosylmethionine (SAM) and the arginine-containing peptide, can bind to the enzyme in any order to form a ternary complex before the catalytic reaction occurs. nih.govnih.gov The reaction products are then released randomly. nih.gov This mechanism also allows for the formation of dead-end complexes, where a product binds to the enzyme-substrate complex, temporarily halting the catalytic cycle. nih.govnih.gov
Inhibitors of PRMT1 can act through various kinetic mechanisms. For instance, some inhibitors have been shown to be noncompetitive with respect to the SAM cofactor while being competitive against the peptide substrate, indicating they primarily block the binding of the protein substrate. nih.gov The specific kinetic mechanism for Inhibitor 6e is defined by its binding mode, which occupies both substrate sites.
Binding Mode and Structural Interactions with PRMT1
The mode of binding explains how Inhibitor 6e physically interacts with the PRMT1 enzyme to exert its inhibitory effect.
Evidence suggests that Inhibitor 6e docks in both the substrate and cofactor binding sites within the catalytic pocket of PRMT1. abcam.co.jp Generally, PRMT1 inhibitors can bind between the binding site for the S-adenosylmethionine (SAM) cofactor and the site for the arginine substrate. nih.gov This dual occupancy allows the inhibitor to interfere with the binding of both essential components required for the methylation reaction, effectively blocking the enzyme's function.
Given its ability to occupy both the cofactor and substrate binding sites, Inhibitor 6e is classified as a bisubstrate analog inhibitor. abcam.co.jp Bisubstrate inhibitors are designed to mimic the ternary complex formed when both the substrate and the cofactor bind to the enzyme simultaneously. digitellinc.com By linking moieties that are recognized by both binding pockets, these inhibitors can achieve high potency and specificity for their target enzyme. nih.govnih.gov This strategy has proven effective in developing potent inhibitors for several protein methyltransferases, including PRMT1. nih.gov
Modulation of Related Methyltransferase Activity
Research into the selectivity profile of inhibitor 6e demonstrates its varied effects on related methyltransferases. While it is a potent inhibitor of PRMT1, its activity against other enzymes differs. Specifically, the inhibitory concentration (IC50) for PRMT3 was determined to be 6.5 μM. acs.orgnih.gov Further studies indicated that its effect on the MettL3–MettL14 complex is minimal, with an IC50 value greater than 10 μM. acs.orgnih.gov Compound 6e was also tested against other methyltransferases such as CcrM, Dam, MettL5–Trm112, MettL16, and PCIF1, showing less than 50% inhibition at a concentration of 10 μM. researchgate.net
Table 1: Inhibitory Activity of Compound 6e against Various Methyltransferases
| Enzyme | IC50 (μM) |
|---|---|
| PRMT1 | 0.12 |
| PRMT3 | 6.5 |
| CamA | 1.5 |
| MettL3–MettL14 | >10 |
A significant finding in the characterization of inhibitor 6e is its activity against the Clostridioides difficile-specific DNA adenine (B156593) methyltransferase (CamA). acs.orgnih.gov CamA is an enzyme required for normal sporulation and intestinal colonization by C. difficile. acs.org
In comparative studies, compound 6e was found to inhibit CamA with an IC50 value of 1.5 μM. acs.orgnih.gov This indicates that inhibitor 6e is 12.5 times less potent against CamA compared to its primary target, PRMT1 (IC50 of 0.12 μM). acs.orgnih.gov However, its inhibition of CamA is more than four times stronger than its effect on PRMT3 (IC50 of 6.5 μM). acs.orgnih.gov Among a series of twelve related bisubstrate compounds tested, compound 6e, which features an aliphatic ring, demonstrated the most potent inhibition of CamA activity, reducing it by approximately 85% at a 10 μM concentration. acs.orgnih.gov
Table 2: Comparative IC50 Values of Inhibitor 6e
| Target Enzyme | IC50 (μM) |
|---|---|
| PRMT1 | 0.12 |
| CamA | 1.5 |
| PRMT3 | 6.5 |
Cellular and Pathway Level Effects of Prmt1 Inhibitor 6e
Impact on Cellular Signaling Pathways
Regulation of Glucocorticoid Receptor Signaling
Current research has not established a direct regulatory role of PRMT1 inhibitor 6e on glucocorticoid receptor signaling. While PRMT1 is known to influence a wide array of cellular signaling pathways, specific interactions with the glucocorticoid receptor pathway have not been detailed in the available scientific literature.
Modulation of p53 Pathway Activity and Functions
PRMT1 inhibition significantly modulates the p53 tumor suppressor pathway. nih.gov PRMT1 can directly bind to and methylate the p53 protein, an action that inhibits the transcriptional activity of p53. nih.govmdpi.com Consequently, the use of a PRMT1 inhibitor, such as Inhibitor 6e, can activate the p53 signaling pathway. nih.gov
Studies have shown that the depletion or inhibition of PRMT1 leads to an accumulation of the p53 protein. nih.gov This occurs because PRMT1 depletion increases the half-life and stability of p53, without altering its mRNA levels. nih.gov The elevated levels of active p53 can then induce the expression of its downstream target genes, leading to cellular responses such as cell growth arrest and senescence. nih.govmdpi.com This modulation of the p53 pathway is a key mechanism through which PRMT1 inhibitors exert their cellular effects. nih.gov
Effects on Gene Expression and Chromatin Dynamics
Alteration of Histone and Non-Histone Protein Methylation Patterns
PRMT1 is the primary enzyme responsible for asymmetric dimethylation of arginine (ADMA) residues on both histone and non-histone proteins, accounting for approximately 85% of this type of methylation in mammals. nih.govnih.gov The inhibition of PRMT1 by compounds like Inhibitor 6e leads to a global decrease in ADMA levels and a corresponding increase in monomethylarginine (MMA). nih.gov
A key histone substrate of PRMT1 is histone H4, which is methylated at arginine 3 (H4R3). nih.govnih.gov This specific modification, H4R3me2a, is a well-established transcriptional activation mark. nih.gov Beyond histones, PRMT1 targets a vast array of non-histone proteins that are critical for various cellular functions, including transcriptional regulation, RNA processing, and DNA damage repair. nih.govresearchgate.netnih.gov Inhibition of PRMT1 disrupts the methylation status and function of these numerous substrates. patsnap.com
| Substrate Class | Specific Substrates of PRMT1 | Function |
|---|---|---|
| Histones | Histone H4 (at Arginine 3) | Transcriptional Activation |
| Non-Histone Proteins | p53 | Tumor Suppression |
| RNA-binding proteins (e.g., eIF4A1, Sam68) | RNA processing and export | |
| DNA damage repair proteins (e.g., MRE11, 53BP1) | Genome Integrity | |
| Transcription factors (e.g., RUNX1, STAT1) | Gene Expression Regulation |
Influence on Transcriptional Activation and Repression Mechanisms
By preventing the methylation of key protein substrates, PRMT1 Inhibitor 6e exerts significant influence over transcriptional regulation. The methylation of histone H4 at arginine 3 (H4R3) by PRMT1 is a mark for transcriptional activation. nih.gov Therefore, inhibition of PRMT1 blocks the placement of this activating mark, leading to transcriptional repression.
Transcriptome analyses have revealed that pharmacological inhibition of PRMT1 results in a widespread loss of gene expression. nih.gov The affected genes are predominantly involved in essential cellular processes such as the cell cycle, DNA replication, and DNA damage response pathways. nih.govnih.gov This broad downregulation of gene expression underscores the role of PRMT1 as a critical coactivator of gene transcription, and highlights how its inhibition can lead to a general repression of cellular growth and proliferation pathways. nih.govmdpi.com
Impact on DNMT1 Expression and Subsequent Effects on Gene Regulation
A significant downstream effect of PRMT1 inhibition is the repression of DNA methyltransferase 1 (DNMT1) expression. aacrjournals.org Mechanistically, PRMT1 activity is required to maintain the active chromatin state at the enhancer regions of the Dnmt1 gene through the deposition of activating histone marks H4R3me2a and H3K27ac. aacrjournals.org When PRMT1 is inhibited, the abundance of these marks at the Dnmt1 enhancers is reduced, leading to decreased DNMT1 expression. aacrjournals.org
DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, which often serve to silence gene expression, particularly that of endogenous retroviral elements (ERVs). aacrjournals.org Consequently, the downregulation of DNMT1 following PRMT1 inhibition leads to a loss of silencing and subsequent activation of ERV transcription. aacrjournals.org This cascade illustrates an indirect mechanism by which PRMT1 inhibition can lead to changes in gene expression through its impact on other epigenetic regulators.
Regulation of RNA Metabolism
The inhibition of Protein Arginine Methyltransferase 1 (PRMT1) by compounds such as Inhibitor 6e incites significant disruption to the intricate processes of RNA metabolism. PRMT1 is a key enzyme that methylates various proteins, including many involved in RNA processing, and its inhibition leads to a cascade of effects on RNA splicing, stability, and quality control pathways. nih.govnih.gov
Pharmacological inhibition of PRMT1 leads to widespread deregulation of RNA splicing. nih.gov Studies in pancreatic cancer cell lines treated with a PRMT1 inhibitor revealed thousands of genes with altered splicing, often showing an increase in the usage of alternative exons. nih.gov This disruption stems from the fact that PRMT1's substrates and binding partners include numerous regulators of alternative splicing. nih.gov
In the context of Human Papillomavirus (HPV) 18, treatment with a PRMT1 inhibitor resulted in a highly dysregulated viral splicing pattern. nih.gov While it did not change which splice sites were used, it significantly altered the ratios of the mRNA products. nih.gov A key observation is an increase in intron retention, which changes the expression ratio of viral oncogenes like E6 and E7. nih.gov This indicates that PRMT1 activity is crucial for maintaining the precise balance of spliced transcripts necessary for the viral lifecycle. nih.gov
Detailed analysis has shown that PRMT1 inhibition can cause specific changes in RNA processing events beyond splicing. For instance, it can trigger a switch in the usage of 3'-untranslated regions (3'-UTR), as observed with the gene GLS, which encodes the enzyme glutaminase. nih.gov These findings underscore PRMT1's critical role in the co-transcriptional processing of RNA. nih.gov
Table 1: Effects of PRMT1 Inhibition on RNA Splicing
| Cellular Context | Observed Effect | Specific Finding | Reference |
|---|---|---|---|
| Pancreatic Cancer Cells | Widespread splicing deregulation | Thousands of genes with splicing changes; trend towards increased usage of alternative exons. | nih.gov |
| HPV18-infected Cells | Dysregulated viral splicing pattern | Altered ratios of mRNA products; increased intron retention; changed E6/E7 expression ratio. | nih.gov |
| Pancreatic Cancer Cells | Abnormal RNA processing | Switch from proximal to distal 3'-UTR usage for the GLS gene. | nih.gov |
PRMT1 activity is closely linked to the stability of mRNA transcripts. The enzyme methylates and interacts with a variety of RNA-binding proteins (RBPs), including heterogeneous nuclear ribonucleoproteins (hnRNPs), which are known to regulate mRNA stabilization. nih.gov Inhibition of PRMT1 disrupts these interactions and the function of these RBPs, leading to changes in mRNA half-life.
In HPV18-infected cells, treatment with a PRMT1 inhibitor leads to the destabilization of viral transcripts. nih.gov The altered splicing patterns, particularly intron retention, result in mRNAs that are targeted for degradation, thus reducing their steady-state levels. nih.gov This demonstrates that PRMT1 is essential for enhancing the stability of certain viral mRNAs to promote a persistent infection. nih.gov
The nonsense-mediated decay (NMD) pathway is a cellular surveillance mechanism that degrades mRNA transcripts containing premature termination codons (PTCs). PRMT1 inhibition can trigger this pathway by promoting splicing errors. nih.gov
The intron retention caused by reduced PRMT1 activity often introduces PTCs into the resulting mRNA transcripts. nih.govnih.gov These aberrant transcripts are then recognized and degraded by the NMD machinery. nih.gov In the case of HPV18, it has been shown that in the absence of PRMT1 activity, viral transcripts are destabilized and degraded via the NMD pathway. nih.gov This coupling of alternative splicing and NMD is a critical mechanism by which PRMT1 controls viral mRNA levels. nih.gov The activation of the NMD response is an expected consequence of the widespread intron retention events observed following treatment with a PRMT1 inhibitor. nih.gov
Cellular Homeostasis and Stress Responses
Inhibiting PRMT1 disrupts normal cellular functions, leading to significant stress responses, including the activation of DNA damage pathways and innate immune signaling.
Treatment with PRMT1 inhibitors has been shown to induce a DNA damage response (DDR). nih.govnih.gov Mechanistically, the widespread disruptions in mRNA metabolism caused by PRMT1 inhibition can lead to the formation of R-loops—three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single strand of DNA. nih.govnih.gov
In clear cell renal cell carcinoma (ccRCC) models, treatment with the PRMT1 inhibitor MS023 resulted in a significant accumulation of R-loops. nih.gov These structures can impede DNA replication and transcription, leading to DNA damage. nih.gov Consequently, a significant increase in the number of γH2AX foci, a well-established marker for DNA double-strand breaks (DSBs), was observed over time in cells treated with the inhibitor. nih.gov This indicates an accumulation of unresolved DSBs. nih.gov
Furthermore, PRMT1 inhibition leads to a dramatic downregulation of multiple pathways involved in DNA repair, including homologous recombination and the Fanconi Anemia pathway. nih.govnih.gov This compromised ability to repair DNA damage, coupled with the increased induction of damage, contributes to genomic instability and can inhibit tumor growth. nih.gov
Table 2: DNA Damage Markers Following PRMT1 Inhibition
| Cell Line | Inhibitor/Method | Marker | Result | Reference |
|---|---|---|---|---|
| RCC243 | MS023 (5 µM, 3 days) | R-loops | Significant increase | nih.gov |
| RCC243 | PRMT1 knockdown (6 days) | R-loops | Significant increase | nih.gov |
| RCC243 | MS023 (5 µM) | γH2AX foci (DSBs) | Significant increase over time | nih.gov |
| PATC53 / PANC1 | PRMTi (1 µM) | DNA Repair Gene Expression | Downregulation of Fanconi Anemia and homologous recombination pathway genes | nih.gov |
A key cellular response to PRMT1 inhibition is the robust activation of the interferon (IFN) signaling pathway. nih.govaacrjournals.orgresearchgate.net This activation is not direct but is mediated through a series of molecular events initiated by the inhibitor.
Studies in melanoma have shown that PRMT1 inhibition with the compound DCPT1061 leads to the formation of double-stranded RNA (dsRNA). aacrjournals.org This dsRNA is derived from the increased expression of endogenous retroviral elements (ERVs). aacrjournals.orgresearchgate.net Mechanistically, PRMT1 deficiency was found to repress the expression of DNA methyltransferase 1 (DNMT1). aacrjournals.orgresearchgate.net The subsequent downregulation of DNMT1 leads to the activation of ERV transcription, producing dsRNA that stimulates an intracellular interferon response. aacrjournals.orgresearchgate.net This activation of the cGAS/STING innate immunity pathway can promote an anti-tumor immune response. researchgate.net The resulting increase in type I and II interferon gene expression can enhance anti-tumor immunity and synergize with other cancer therapies. nih.govresearchgate.net
No Publicly Available Data on the Specific Metabolic Effects of PRMT1 Inhibitor 6e
Despite a comprehensive search of scientific literature and public databases, there is currently no available information on the specific metabolic effects of the chemical compound "Inhibitor 6e," a known inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).
Initial research has identified a 2022 study detailing the design and synthesis of a series of novel PRMT1 inhibitors, including the compound designated as 6e. This study primarily focused on the chemical development of these inhibitors and their subsequent effects on the migration of cancer cells, particularly in the context of epithelial-mesenchymal transition (EMT). While the research established the inhibitory action of this class of compounds against PRMT1, it did not extend to an investigation of their impact on cellular metabolism.
Subsequent targeted searches for data on the influence of "Inhibitor 6e" on metabolic pathways—including glucose metabolism, lactic acid production, cellular bioenergetics (such as Extracellular Acidification Rate and Oxygen Consumption Rate), and lipid metabolism—have yielded no specific results. Furthermore, attempts to locate studies that may have cited the original synthesis paper for the purpose of metabolic investigation have been unsuccessful.
Therefore, it is not possible to provide an article detailing the cellular and pathway-level metabolic effects of PRMT1 Inhibitor 6e as requested. The necessary scientific data to populate the specified outline does not appear to be in the public domain at this time. Further research would be required to elucidate the metabolic consequences of PRMT1 inhibition by this specific compound.
Preclinical Investigations and Therapeutic Applications of Prmt1 Inhibitor 6e
Role in Cancer Biology and Progression
Protein arginine methyltransferase 1 (PRMT1) is a key enzyme that has been implicated in the progression of various cancers. researchgate.net Its overexpression is often associated with tumor growth and metastasis, making it a compelling target for therapeutic intervention. researchgate.net
Suppression of Cancer Cell Proliferation and Viability
Inhibition of PRMT1 has demonstrated a marked ability to suppress the proliferation and viability of cancer cells across different malignancies. In gastric cancer, silencing PRMT1 with shRNA or inhibiting it with compounds like AMI-1 or DCLX069 led to a significant slowdown in the proliferation rate of cancer cells. nih.gov Similarly, in models of clear cell renal cell carcinoma (ccRCC), pharmacological inhibition of PRMT1 with the inhibitor DCPT1061 effectively suppressed cancer cell growth. frontiersin.orgnih.gov Studies on pancreatic ductal adenocarcinoma (PDAC) have also shown that both genetic and pharmacological inhibition of PRMT1 robustly suppresses the in vitro growth of tumor cells, highlighting the dependency of these cancer cells on PRMT1's catalytic activity for their proliferation. ashpublications.org
Induction of Cell Cycle Arrest and Apoptosis in Malignant Cells
The anti-proliferative effects of PRMT1 inhibition are often mediated through the induction of cell cycle arrest and apoptosis. In ccRCC, pharmacological inhibition of PRMT1 by DCPT1061 was found to dramatically induce G1 cell cycle arrest. frontiersin.orgnih.govcancer.gov This disruption of the normal cell cycle progression ultimately contributes to the suppression of tumor cell growth. cancer.gov Further investigations in ccRCC models using the type I PRMT inhibitor MS023 revealed that inhibition of PRMT1 leads to impairments in cell cycle pathways, accumulation of DNA double-strand breaks, and eventual cell death. elsevierpure.com This suggests a mechanism where the loss of PRMT1 function disrupts critical cellular processes, leading to an inability of the cancer cells to replicate and survive.
Efficacy in Leukemia Preclinical Models (e.g., PRMT1-driven leukemia)
The efficacy of targeting PRMT1 has also been demonstrated in preclinical models of leukemia. In acute myeloid leukemia (AML), PRMT1 has been identified as a crucial factor for the induction of the disease by various oncogenic fusion proteins. nih.gov Inhibition of PRMT1, either through genetic knockdown or with chemical inhibitors, has been shown to significantly suppress the oncogenic transformation and extend the latency of established disease in animal models. nih.gov Specifically in FLT3-ITD positive AML, a subtype associated with poor clinical outcomes, genetic or pharmacological inhibition of PRMT1 with the type I PRMT inhibitor MS023 markedly blocked the maintenance of leukemia cells. Furthermore, combining a PRMT1 inhibitor with a FLT3 tyrosine kinase inhibitor enhanced the elimination of these leukemia cells in patient-derived xenograft models. researchgate.net Similar findings have been observed in MLL-rearranged acute lymphoblastic leukemia (ALL), where PRMT1 inhibition suppressed leukemia cell growth and survival. frontiersin.org
Activity in Clear Cell Renal Cell Carcinoma Models
PRMT1 has emerged as a significant therapeutic target in clear cell renal cell carcinoma (ccRCC). frontiersin.orgnih.gov Studies have shown that PRMT1 expression is upregulated in ccRCC tumor tissues and is associated with poor patient outcomes. frontiersin.orgnih.gov Pharmacological inhibition of PRMT1 with the inhibitor DCPT1061 has been shown to suppress ccRCC cell growth by inducing G1 cell cycle arrest. frontiersin.orgnih.gov Mechanistically, PRMT1 inhibition was found to reduce the transcription of LCN2, a key regulator of ccRCC growth. frontiersin.org Furthermore, the type I PRMT inhibitor MS023 has also been identified as an antitumorigenic agent in ccRCC, with its efficacy validated in both cell line and patient-derived xenograft models. elsevierpure.com
Modulation of Antitumor Immunity and Potentiation of Immunotherapy (e.g., Checkpoint Blockade) in Melanoma
A critical aspect of PRMT1's role in cancer extends to its influence on the tumor microenvironment and anti-tumor immunity. In melanoma, the expression of PRMT1 has been found to be inversely correlated with the presence and activity of CD8+ T cells, which are crucial for killing cancer cells. nih.gov Inhibition of PRMT1 with the inhibitor DCPT1061 was shown to restrain the growth of melanoma that is resistant to standard therapies and increase the infiltration of CD8+ T cells into the tumor. nih.gov This effect is mediated by the stimulation of an intracellular interferon response within the melanoma cells, which in turn promotes a potent anti-tumor immune response. nih.gov Importantly, combining the PRMT1 inhibitor DCPT1061 with an anti-PD-1 antibody, a form of immune checkpoint blockade, resulted in a synergistic effect, leading to suppressed tumor progression and an increased proportion of active CD8+ T cells. nih.gov
Inhibition of Tumor Growth in Relevant Xenograft Models
The anti-cancer effects of PRMT1 inhibition observed in cell-based assays have been successfully translated to in vivo xenograft models. In ccRCC, the PRMT1 inhibitor DCPT1061 was shown to inhibit tumor growth in both cell-derived and patient-derived xenograft models. frontiersin.orgnih.gov Similarly, the type I PRMT inhibitor MS023 significantly reduced the growth of ccRCC tumors in vivo. elsevierpure.com In lung cancer xenograft models, the knockdown of PRMT1 enhanced the efficacy and durability of targeted therapies, leading to prolonged tumor regression. These findings from various xenograft models provide strong preclinical evidence for the therapeutic potential of PRMT1 inhibitors in solid tumors.
Data Tables
Table 1: Effect of PRMT1 Inhibitors on Cancer Cell Proliferation
| Cancer Type | Inhibitor/Method | Key Finding | Reference |
| Gastric Cancer | shRNA, AMI-1, DCLX069 | Significant slowdown in proliferation rate. | nih.gov |
| Clear Cell Renal Cell Carcinoma (ccRCC) | DCPT1061 | Suppressed cancer cell growth. | frontiersin.orgnih.gov |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Genetic & Pharmacological Inhibition | Robust suppression of in vitro tumor cell growth. | ashpublications.org |
Table 2: Efficacy of PRMT1 Inhibition in Preclinical Leukemia Models
| Leukemia Subtype | Inhibitor/Method | Key Finding | Reference |
| Acute Myeloid Leukemia (AML) | shRNA, Chemical Inhibitors | Suppressed oncogenic transformation and extended disease latency. | nih.gov |
| FLT3-ITD+ Acute Myeloid Leukemia (AML) | MS023 | Markedly blocked maintenance of leukemia cells. | |
| MLL-rearranged Acute Lymphoblastic Leukemia (ALL) | PRMT1 Inhibition | Suppressed leukemia cell growth and survival. | frontiersin.org |
Implications in Cardiovascular Disease Pathogenesis
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme involved in various cellular processes, and its dysregulation has been implicated in the development of cardiovascular diseases. researchgate.net PRMT1 plays a crucial role in maintaining normal heart function, and its depletion has been shown to lead to myocardial hypertrophy and heart failure. nih.gov The enzyme helps to regulate cardiac function by deactivating CaMKII, a protein kinase that, when hyperactive, contributes to hypertrophic gene expression. researchgate.netnih.gov
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. Studies have demonstrated that PRMT1 is a critical regulator in this process. nih.gov In isolated cardiomyocytes, the loss of PRMT1 can trigger a hypertrophic response, characterized by an increased expression of genes associated with cardiac remodeling. nih.gov Specifically, PRMT1 interacts with and methylates CaMKII, leading to its inhibition. researchgate.netnih.gov In the absence of sufficient PRMT1 activity, CaMKII becomes hyperactive, which in turn can drive the gene expression changes that lead to cardiac hypertrophy. researchgate.netnih.gov
Inhibitor 6e is a potent inhibitor of PRMT1, with a reported half-maximal inhibitory concentration (IC50) of 0.12 μM. nih.govacs.org Given the established role of PRMT1 in suppressing hypertrophic gene expression, the application of Inhibitor 6e would be expected to mimic the effects of PRMT1 depletion. By inhibiting PRMT1, Inhibitor 6e could potentially lead to an increase in CaMKII activity and subsequently promote the expression of genes linked to cardiac hypertrophy. While direct experimental evidence of Inhibitor 6e's effect on cardiac hypertrophy is not yet available, its potent inhibitory action on PRMT1 suggests its potential as a tool for studying the molecular mechanisms of this disease.
| Inhibitory Activity of Compound 6e | |
| Enzyme | IC50 Value |
| PRMT1 | 0.12 μM nih.govacs.org |
| PRMT3 | 6.5 μM nih.govacs.org |
| CamA | 1.5 μM nih.govacs.org |
Modulation of Viral Infection
PRMT1 has been identified as a critical host factor for the establishment and persistence of certain viral infections. Current time information in Bangalore, IN.nih.gov The enzyme's role in regulating RNA processing and gene expression makes it a key player in the lifecycle of viruses that rely on these cellular mechanisms. nih.gov
Persistent infection with high-risk Human Papillomavirus (HPV) is a primary cause of cervical cancer. nih.gov The establishment of a persistent HPV infection requires the precise regulation of viral gene expression, a process that is heavily dependent on the host cell's machinery. nih.gov Research has shown that PRMT1 is essential for the establishment of persistent HPV18 infection. Current time information in Bangalore, IN.nih.gov HPV18 infection leads to an increase in PRMT1 levels, highlighting the virus's reliance on this enzyme. Current time information in Bangalore, IN.nih.gov
The inhibition of PRMT1 has been shown to disrupt the HPV lifecycle significantly. Current time information in Bangalore, IN.nih.gov Reduced PRMT1 activity leads to dysregulated viral mRNA splicing, including intron retention and an altered ratio of the viral oncogenes E6 and E7. Current time information in Bangalore, IN.nih.gov This disruption destabilizes viral transcripts, leading to their degradation and ultimately hindering the establishment of a persistent infection. Current time information in Bangalore, IN.nih.gov
As a potent inhibitor of PRMT1, Inhibitor 6e holds therapeutic potential in the context of HPV infection. By blocking the enzymatic activity of PRMT1, Inhibitor 6e could effectively disrupt the viral lifecycle. Current time information in Bangalore, IN.nih.gov The application of Inhibitor 6e would be expected to induce the same dysregulation of viral splicing and transcript instability that has been observed with general PRMT1 inhibition. Current time information in Bangalore, IN.nih.gov This makes PRMT1, and by extension potent inhibitors like 6e, a potential therapeutic target for preventing persistent HPV infections and the associated cancers. Current time information in Bangalore, IN.nih.govbiorxiv.org
Medicinal Chemistry and Structure Activity Relationship Sar of Prmt1 Inhibitor 6e
Design Strategies for PRMT1 Inhibitors (e.g., Bisubstrate Analog Approaches)
The development of Inhibitor 6e is rooted in the bisubstrate analog design strategy. nih.govacs.org This approach aims to create a single molecule that mimics both the cofactor, SAM, and the arginine substrate of PRMT1. nih.govacs.org By simultaneously occupying both the SAM and the substrate-binding pockets of the enzyme, bisubstrate inhibitors can achieve high potency and selectivity. nih.gov
The core concept behind this strategy is to link a SAM analog, typically a thioadenosine moiety, to an arginine-mimicking group, such as a substituted guanidinium (B1211019) group. nih.govacs.org The linker connecting these two components is a critical element of the design, as its length and flexibility can significantly influence the inhibitor's ability to adopt an optimal conformation for binding to the enzyme's active site. researchgate.net This design effectively mimics the transition state of the methyl transfer reaction, where the methyl donor (SAM) and the methyl acceptor (arginine) are in close proximity. nih.govacs.org Inhibitor 6e is a prime example of such a bivalent inhibitor, designed to bridge the gap between the SAM and arginine binding sites within PRMT1. nih.gov
Key Structural Motifs and Pharmacophores Essential for PRMT1 Inhibition
The structure of Inhibitor 6e comprises several key pharmacophoric features that are crucial for its inhibitory activity against PRMT1. These include:
Thioadenosine Moiety: This component serves as the SAM analog, anchoring the inhibitor to the cofactor binding pocket of PRMT1. nih.govacs.org
Guanidinium Mimic: A substituted guanidinium group acts as a mimic of the arginine side chain, enabling the inhibitor to interact with the substrate-binding site. nih.govacs.org In the case of Inhibitor 6e, this is an aliphatic ring structure. nih.govacs.org
Hydrophobic Linker: A linker connects the thioadenosine and the guanidinium mimic. In Inhibitor 6e, this is a one-carbon linker, which, in conjunction with the aliphatic ring, imparts a degree of flexibility to the molecule. nih.govacs.org
The combination of these structural motifs allows Inhibitor 6e to effectively span the active site of PRMT1, engaging with key residues in both the cofactor and substrate binding regions.
Structure-Activity Relationships Governing Potency and Selectivity Against PRMT1
The structure-activity relationship (SAR) of bisubstrate inhibitors related to Inhibitor 6e reveals important insights into the determinants of potency and selectivity for PRMT1.
Inhibitor 6e demonstrates potent inhibition of PRMT1 with a half-maximal inhibitory concentration (IC₅₀) of 0.12 μM. nih.govacs.org Its selectivity has been evaluated against other methyltransferases, showing weaker inhibition of PRMT3 (IC₅₀ = 6.5 μM) and even weaker activity against MettL3–MettL14 (IC₅₀ > 10 μM). nih.govacs.org This indicates a degree of selectivity for PRMT1.
Studies comparing Inhibitor 6e with its analogs, such as compounds 11a and 11b, highlight the critical role of the linker length in PRMT1 inhibition. nih.gov While a 3-carbon linker is often preferred for PRMT bisubstrate inhibitors, the modification of the guanidinium-mimicking portion of the molecule can alter this preference. nih.govresearchgate.net For instance, compound 11b, which features a 3-carbon linker, exhibits a 10-fold reduction in PRMT1 inhibition compared to Inhibitor 6e (IC₅₀ of 1.2 μM versus 0.12 μM). nih.gov Compound 11a, with a 2-carbon linker, shows a dramatic decrease in potency against PRMT1 (IC₅₀ of 14 μM), a reduction of approximately 116-fold compared to Inhibitor 6e. nih.govresearchgate.net
This suggests that the specific combination of the aliphatic ring as the arginine mimic and the one-carbon linker in Inhibitor 6e achieves a more favorable conformation for binding to PRMT1 compared to analogs with different linker lengths or substrate-mimicking moieties. nih.gov
Table 1: Inhibitory Activity of Inhibitor 6e and Related Analogs Against PRMT1
| Compound | Linker Length | Arginine Mimic | PRMT1 IC₅₀ (μM) |
|---|---|---|---|
| Inhibitor 6e | 1-carbon | Aliphatic Ring | 0.12 |
| Compound 11a | 2-carbon | Modified | 14 |
| Compound 11b | 3-carbon | Modified | 1.2 |
Chemical Optimization Strategies for Enhanced Biological Activity
The development of Inhibitor 6e and its analogs is a clear example of chemical optimization aimed at enhancing biological activity. The primary strategy employed is the systematic variation of the components of the bisubstrate inhibitor scaffold. nih.gov
Key optimization efforts focus on:
Linker Modification: As demonstrated by the comparison of Inhibitor 6e with compounds 11a and 11b, altering the length and nature of the linker is a crucial strategy for fine-tuning the potency against PRMT1. nih.govresearchgate.net The optimal linker length can depend on the nature of the groups it connects. researchgate.net
Variation of the Arginine Mimic: The guanidinium-mimicking portion of the inhibitor is another key site for modification. The use of an aliphatic ring in Inhibitor 6e, as opposed to other aromatic or aliphatic groups in a broader series of compounds, was found to be effective. nih.govacs.org
Exploration of Substituents: The introduction of various substituents on the arginine-mimicking group allows for the exploration of the substrate-binding pocket to identify interactions that can enhance affinity and selectivity. nih.gov
Through such iterative design, synthesis, and biological evaluation, it is possible to optimize the inhibitory activity and selectivity profile of bisubstrate inhibitors like Inhibitor 6e for PRMT1. nih.gov
Conclusion and Future Research Directions
Summary of Current Understanding of PRMT1 Inhibitor 6e's Mechanism and Potential
PRMT1 Inhibitor 6e, also identified as CHEMBL220275, is a bisubstrate analog inhibitor. ontosight.aiacs.org Its mechanism of action involves mimicking the transition state of the methyl transfer reaction. It achieves this by linking a thioadenosine moiety to a substituted guanidinium (B1211019) group, which mimics the target arginine substrate, via a hydrophobic propyl linker. acs.orgresearchgate.net This design allows it to occupy both the S-adenosylmethionine (SAM) and the substrate arginine binding sites of the enzyme. nih.gov
Biochemical assays have demonstrated that Inhibitor 6e is a potent inhibitor of PRMT1, with a reported half-maximal inhibitory concentration (IC50) of 0.12 μM. acs.orgnih.gov This potency highlights its potential as a chemical probe for studying the biological functions of PRMT1 and as a foundational structure for developing new therapeutic agents. ontosight.ai Its potential applications are primarily in oncology research, where the overexpression of PRMT1 is often associated with tumor progression and metastasis. nih.govontosight.ai
Unexplored Areas of Research Regarding PRMT1-Mediated Pathways and Inhibitor 6e's Action
Despite the initial biochemical characterization, significant gaps remain in the understanding of Inhibitor 6e's biological action. A primary unexplored area is its activity within a cellular context. Research is needed to determine its cell permeability and its efficacy at inhibiting PRMT1 in living cells and subsequently in in vivo models.
Furthermore, the specific downstream effects of its action are largely unknown. PRMT1-mediated methylation influences a wide array of cellular pathways, including gene expression, RNA processing, DNA damage repair, and signal transduction. patsnap.comnih.gov It is unclear which of these specific pathways are most affected by the application of Inhibitor 6e. For instance, studies on other PRMT1 inhibitors have shown effects on TGF-β/SMAD signaling, the expression of immune-stimulated genes, and regulation of the cell cycle. ontosight.ainih.gov Investigating whether Inhibitor 6e produces similar or distinct effects on these and other PRMT1-dependent pathways is a crucial next step. Additionally, the impact of Inhibitor 6e on global protein methylation versus specific substrate methylation needs to be elucidated.
Translational Research Pathways for PRMT1 Inhibitor 6e
The journey of PRMT1 Inhibitor 6e from a laboratory tool to a potential therapeutic agent requires dedicated translational research. The primary pathway involves lead optimization. While potent, studies show that Inhibitor 6e also inhibits other methyltransferases, including PRMT3 (IC50 = 6.5 μM) and the DNA adenine (B156593) methyltransferase CamA (IC50 = 1.5 μM). acs.orgnih.gov Future medicinal chemistry efforts could focus on modifying the structure of 6e to enhance its selectivity for PRMT1. This could involve altering the linker length or the nature of the arginine-mimicking group to better exploit structural differences between PRMT isozymes. acs.org
Another translational avenue is its use as a chemical probe to identify and validate biomarkers of PRMT1 inhibition. By treating cancer cell lines with Inhibitor 6e, researchers can identify which downstream proteins or pathways are most robustly affected, potentially revealing biomarkers that could be used to stratify patients or monitor treatment response in future clinical trials of PRMT1 inhibitors.
Challenges and Opportunities in the Development of Selective PRMT1 Inhibitors
The development of selective PRMT1 inhibitors is fraught with challenges, primarily due to the structural similarity of the SAM-binding pocket across the family of protein methyltransferases. This often leads to cross-reactivity, as seen with Inhibitor 6e's activity against PRMT3. acs.orgnih.gov Achieving selectivity is a major hurdle that requires innovative drug design strategies, such as targeting less conserved regions outside the active site or developing allosteric inhibitors. Current time information in New York, NY, US. The absence of co-crystal structures for many inhibitors bound to PRMT1 can also hamper structure-based drug design and further optimization. Current time information in New York, NY, US.
However, these challenges are matched by significant opportunities. The crucial role of PRMT1 in diseases like cancer provides a strong rationale for continued development. patsnap.comnih.gov The potency of compounds like Inhibitor 6e demonstrates that high-affinity binding is achievable. acs.org There is an opportunity to build upon such scaffolds, employing deconstruction-reconstruction and fragment-growing approaches to improve selectivity. ethernet.edu.et Furthermore, the development of potent, albeit non-selective, inhibitors provides valuable tools to explore the broader consequences of inhibiting multiple type I PRMTs, which may offer therapeutic advantages in certain contexts. The ultimate goal remains the creation of highly selective and potent PRMT1 inhibitors for clinical use, and compounds like Inhibitor 6e are important stepping stones in this endeavor. ontosight.ai
Data Tables
Table 1: Inhibitory Activity of Compound 6e Against Various Methyltransferases
| Enzyme | IC50 (μM) | Reference |
|---|---|---|
| PRMT1 | 0.12 | acs.orgnih.gov |
| PRMT3 | 6.5 | acs.orgnih.gov |
| CamA | 1.5 | acs.orgnih.gov |
Table 2: Mentioned Compounds
| Compound Name | Description |
|---|---|
| Inhibitor 6e (PRMT1 inhibitor 6e) | A bisubstrate analog inhibitor of PRMT1. Also referred to as compound 6e and CHEMBL220275. |
| SGC0946 | A PRMT inhibitor used for comparison. |
| GSK3368715 | A potent, reversible type I PRMT inhibitor that has been in clinical research. |
| EPZ020411 | A PRMT6 inhibitor. |
Q & A
Q. What are the biochemical properties of Inhibitor 6e, and how should it be handled in experimental settings?
Inhibitor 6e (C₂₀H₇Br₆NO₅) is a synthetic PRMT1 inhibitor with a molecular weight of 820.70 and an IC₅₀ of 4.8 µM against hPRMT1 and 22 µM against RmtA. It binds to two sites in the histone arginine methyltransferase pocket. For storage, maintain at -20°C in a sealed container, with reconstituted DMSO solutions (up to 100 mM) stable for one month when aliquoted and frozen. Always equilibrate to room temperature for 1 hour before use to avoid precipitation .
Q. How can researchers validate the specificity of Inhibitor 6e for PRMT1 in cellular assays?
To confirm specificity, use orthogonal assays such as:
- Biochemical assays : Compare inhibition profiles against other PRMT family members (e.g., PRMT4/CARM1, PRMT6) using recombinant enzymes.
- Cellular thermal shift assays (CETSA) : Verify target engagement by observing PRMT1 stabilization upon inhibitor treatment.
- RNAi/CRISPR knockdown : Compare phenotypic outcomes (e.g., STAT3 signaling modulation) between inhibitor treatment and PRMT1 genetic silencing .
Q. What are the recommended controls for in vitro studies using Inhibitor 6e?
Include:
- Vehicle controls : DMSO at equivalent concentrations.
- Positive controls : Known PRMT1 inhibitors (e.g., MS023, IC₅₀ = 30 nM for PRMT1).
- Negative controls : Inactive structural analogs or scrambled compounds. Ensure statistical rigor by predefining sample sizes and reporting effect sizes (e.g., Cohen’s d) for reproducibility .
Advanced Research Questions
Q. How does Inhibitor 6e’s dual binding mechanism influence its inhibitory efficiency compared to other PRMT1 inhibitors?
Unlike pan-PRMT inhibitors (e.g., GSK3368715), Inhibitor 6e’s interaction with two binding pockets in PRMT1 may enhance selectivity but reduce potency against non-target PRMTs. Comparative studies show its IC₅₀ for PRMT1 (4.8 µM) is higher than MS023 (30 nM), suggesting trade-offs between specificity and efficacy. Structural docking simulations can clarify binding dynamics .
Q. What experimental strategies address contradictions in reported IC₅₀ values for Inhibitor 6e across studies?
Variability in IC₅₀ may arise from:
- Assay conditions : Differences in substrate concentrations (e.g., histone H4 vs. synthetic peptides).
- Enzyme sources : Recombinant human PRMT1 vs. bacterial orthologs (e.g., RmtA). Standardize assays using guidelines from the EQUATOR Network (e.g., CONSORT for in vivo studies) and report full methodological details, including lot numbers and purity certifications .
Q. Can Inhibitor 6e synergize with STAT3 inhibitors in cancer models, given PRMT1’s role in STAT3 activation?
PRMT1 overexpression enhances STAT3 phosphorylation and downstream targets (VEGFα, IL-6). Combining Inhibitor 6e with STAT3 inhibitors (e.g., cryptotanshinone) may amplify antitumor effects in hepatocellular carcinoma (HCC) or prostate cancer models. Test synergy using Chou-Talalay combination indices in vitro and monitor tumor growth in PDX models .
Q. What in vivo models are suitable for evaluating Inhibitor 6e’s pharmacokinetics and toxicity?
- Xenograft models : Use HT-29 (colorectal cancer) or Bel-7404 (HCC) cell lines with PRMT1-driven phenotypes.
- Pharmacodynamic markers : Measure S-adenosylmethionine (SAM) levels or histone H4R3me2a methylation.
- Toxicity screens : Assess bone marrow suppression (common with PRMT inhibitors) and hepatic clearance .
Methodological & Translational Questions
Q. How can researchers optimize dose-response curves for Inhibitor 6e in heterogeneous cell populations?
Use high-content imaging to account for cell-to-cell variability. Fit data to a Hill-slope model and calculate EC₅₀ values using nonlinear regression. For primary cells, adjust doses based on PRMT1 expression levels (quantified via qPCR/Western blot) .
Q. What statistical approaches are critical for analyzing Inhibitor 6e’s effects on epigenetic biomarkers?
- Hierarchical modeling : Account for nested data (e.g., technical vs. biological replicates).
- Bayesian analysis : Incorporate prior data on PRMT1 inhibition efficacy.
- False discovery rate (FDR) correction : Adjust for multiple comparisons in omics datasets (e.g., ChIP-seq for H4R3me2a). Report confidence intervals and raw p-values to enhance transparency .
Q. What are the challenges in translating Inhibitor 6e to clinical trials, and how do they compare to other PRMT1 inhibitors?
Inhibitor 6e lacks published in vivo efficacy data, unlike MS023 (tested in HT-29 xenografts) or GSK3368715 (Phase I trials). Key hurdles include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
